2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound characterized by its unique triazole and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step often involves the use of thiols or disulfides under specific conditions to introduce the sulfanyl group onto the triazole ring.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the 3,4-dimethoxyphenyl ethanone moiety using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ketone group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The triazole ring is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the triazole ring is particularly significant due to its known pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with target proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone lies in its specific substitution pattern on the aromatic rings and the presence of both methoxy and sulfanyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H31N3O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C29H31N3O4S/c1-29(2,3)21-10-7-19(8-11-21)27-30-31-28(32(27)22-12-14-23(34-4)15-13-22)37-18-24(33)20-9-16-25(35-5)26(17-20)36-6/h7-17H,18H2,1-6H3 |
InChI Key |
UBOVZWVBRNJBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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